molecular formula C9H15NO3S B2924615 1-(3-Methylsulfanylpropanoyl)pyrrolidine-2-carboxylic acid CAS No. 64805-88-5

1-(3-Methylsulfanylpropanoyl)pyrrolidine-2-carboxylic acid

Cat. No.: B2924615
CAS No.: 64805-88-5
M. Wt: 217.28
InChI Key: GJIKWFPYPZTKAW-UHFFFAOYSA-N
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Description

1-(3-Methylsulfanylpropanoyl)pyrrolidine-2-carboxylic acid is a pyrrolidine-based compound that serves as a specialized building block in medicinal chemistry and drug discovery research. This molecule integrates a proline scaffold with a methylsulfanylpropanoyl side chain, a structural motif of significant interest in the design of novel bioactive agents. Pyrrolidine derivatives are extensively explored for their potential to interact with biological targets, such as zinc hydrolases and other enzymes . The methylsulfanyl (S-CH3) group can contribute to binding interactions within enzyme active sites and may serve as a key functional handle for further chemical modification, enabling structure-activity relationship (SAR) studies. Researchers value this compound for developing new chemical entities, particularly in the synthesis of libraries for high-throughput screening against various therapeutic targets . Its structure suggests potential utility in constructing more complex molecules, such as protease inhibitors or ligands for G-protein-coupled receptors, where the pyrrolidine ring often provides a critical three-dimensional framework. This reagent is intended for use by qualified researchers in the development of chemical probes and the exploration of new therapeutic pathways.

Properties

IUPAC Name

1-(3-methylsulfanylpropanoyl)pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3S/c1-14-6-4-8(11)10-5-2-3-7(10)9(12)13/h7H,2-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJIKWFPYPZTKAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(=O)N1CCCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylsulfanylpropanoyl)pyrrolidine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine with 3-methylsulfanylpropanoic acid under appropriate conditions to form the desired product . The reaction typically requires the use of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylsulfanylpropanoyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as alkyl halides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Methylsulfanylpropanoyl)pyrrolidine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Methylsulfanylpropanoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent at 1-Position Molecular Formula Molecular Weight Key Properties/Applications
1-(3-Methylsulfanylpropanoyl)pyrrolidine-2-carboxylic acid (Target Compound) 3-Methylsulfanylpropanoyl C9H15NO3S 217.28 g/mol Potential ACE inhibition, metabolic roles
Captopril [(2S)-1-[(2S)-2-Methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid] 2-Methyl-3-sulfanylpropanoyl C9H15NO3S 217.28 g/mol ACE inhibitor (antihypertensive drug)
1-(2-Methylpropanoyl)pyrrolidine-2-carboxylic acid 2-Methylpropanoyl (isobutyryl) C9H15NO3 185.22 g/mol Synthetic intermediate, lacks sulfur
1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidine-2-carboxylic acid 3-Trifluoromethylphenyl sulfonyl C12H12F3NO4S 323.29 g/mol Research use, sulfonyl group enhances stability
1-(4-Chlorobenzenesulfonyl)pyrrolidine-2-carboxylic acid 4-Chlorophenyl sulfonyl C11H12ClNO4S 289.73 g/mol Antimicrobial potential, halogenated substituent

Key Comparative Insights

Captopril vs. Target Compound

Captopril, a clinically used ACE inhibitor, shares the same molecular formula (C9H15NO3S) and pyrrolidine-2-carboxylic acid backbone as the target compound. However, the position of the methyl and sulfanyl groups differs:

  • Captopril: 2-methyl-3-sulfanylpropanoyl group.
  • Target Compound: 3-methylsulfanylpropanoyl group.

This positional variance impacts enzyme binding affinity . Captopril’s 2-methyl group enhances steric hindrance, optimizing interaction with the ACE active site . The target compound’s 3-methylsulfanyl group may alter metabolic stability due to increased steric bulk near the sulfur atom.

1-(2-Methylpropanoyl)pyrrolidine-2-carboxylic Acid

This analog replaces the methylsulfanyl group with an isobutyryl moiety (2-methylpropanoyl). The absence of sulfur reduces molecular weight (185.22 g/mol vs. 217.28 g/mol) and likely decreases polarity, affecting solubility and membrane permeability . Such analogs are often intermediates in synthesizing more complex derivatives.

Sulfonyl-Modified Derivatives (e.g., Trifluoromethylphenyl, Chlorophenyl)

Compounds like 1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidine-2-carboxylic acid and 1-(4-chlorobenzenesulfonyl)pyrrolidine-2-carboxylic acid feature sulfonyl groups instead of thioether linkages. The sulfonyl group:

  • Enhances chemical stability (resistance to oxidation compared to thioethers).
  • Introduces strong electron-withdrawing effects, altering reactivity in electrophilic substitution reactions.
Pyrrolidinone Derivatives (e.g., 5-Oxopyrrolidine-3-carboxylic Acid)

highlights pyrrolidinone derivatives (e.g., 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid) with 5-oxo modifications. These compounds exhibit enhanced antioxidant and anticancer activities due to keto-group participation in redox cycles and hydrogen bonding .

Biological Activity

1-(3-Methylsulfanylpropanoyl)pyrrolidine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms, therapeutic potential, and related studies.

Chemical Structure and Properties

The compound has the molecular formula C9H15NO3SC_9H_{15}NO_3S and is characterized by a pyrrolidine ring with a carboxylic acid group and a methylsulfanylpropanoyl substituent. The unique structure contributes to its biological interactions.

The biological activity of this compound primarily involves interactions with various biological targets, including enzymes and receptors. The presence of the carboxylic acid group enhances its ability to form hydrogen bonds, potentially influencing enzyme activity and receptor binding.

Enzyme Interactions

Research indicates that compounds with similar structures can act as enzyme inhibitors or substrates. The specific interactions of this compound with enzymes remain to be fully elucidated but are hypothesized to involve conformational changes in enzyme active sites due to hydrogen bonding .

Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit antimicrobial properties. Compounds with similar functional groups have been shown to inhibit bacterial growth, indicating potential for development as an antimicrobial agent .

Neuroprotective Effects

Some analogs of pyrrolidine derivatives have demonstrated neuroprotective effects, particularly in models of neurodegenerative diseases. This suggests that this compound could also possess similar properties, warranting further investigation into its effects on neuronal health and function .

Structure-Activity Relationship (SAR)

A structure-activity relationship study is essential for understanding how modifications to the compound influence its biological activity. Research on related compounds has shown that substituents on the pyrrolidine ring can significantly alter receptor selectivity and potency .

CompoundActivityNotes
This compoundPotential antimicrobialRequires further testing
Analog AHigh NMDA receptor antagonistIC50 values < 200 nM
Analog BNeuroprotectiveEffective in cellular models

Case Studies

Several case studies have explored the biological activities of pyrrolidine derivatives:

  • Neuroprotective Study : A study investigated the effects of pyrrolidine derivatives on neuronal cell lines exposed to oxidative stress. Results indicated that certain derivatives significantly reduced cell death, suggesting a protective role against neurotoxicity .
  • Antimicrobial Efficacy : A series of experiments tested various pyrrolidine compounds against common bacterial strains. The results indicated that some derivatives exhibited significant inhibitory effects, highlighting the potential for developing new antibiotics based on this scaffold .

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